molecular formula C21H17ClN2O2 B267125 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

Katalognummer B267125
Molekulargewicht: 364.8 g/mol
InChI-Schlüssel: QZRKEWLSWLXOKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. MAPK pathway is a signaling pathway that controls cell growth, proliferation, differentiation, and survival. The dysregulation of this pathway is implicated in many diseases, including cancer, inflammation, and neurodegeneration. CI-1040 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits the MAPK pathway by binding to and inhibiting the activity of the MAPK kinase (MEK) enzymes. MEK enzymes are upstream regulators of the MAPK pathway and are required for the activation of downstream effectors, such as extracellular signal-regulated kinases (ERKs). Inhibition of MEK activity leads to the inhibition of ERK activation and downstream signaling, resulting in the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits cell growth and proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In non-cancer cells, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer in vitro and in vivo. It has a well-defined mechanism of action, which allows for precise targeting of the MAPK pathway. It has been extensively studied, which provides a wealth of information on its pharmacological properties. However, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide also has some limitations. It has limited solubility in water, which can make it difficult to use in certain experimental settings. It has a short half-life in vivo, which can limit its efficacy in animal models and clinical trials.

Zukünftige Richtungen

There are several future directions for the study of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One direction is the development of more potent and selective MEK inhibitors, which can overcome the limitations of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to MEK inhibitors, which can help to personalize cancer treatment. Another direction is the combination of MEK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, the use of MEK inhibitors in combination with chemotherapy and radiation therapy is an area of active investigation, which has the potential to improve the outcomes of cancer patients.

Synthesemethoden

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is synthesized from 2-chlorobenzoyl chloride and 4-(methylanilino)benzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The resulting product is purified by column chromatography or recrystallization. The synthesis of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been optimized for high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been tested in clinical trials for the treatment of various types of cancer, including melanoma, pancreatic cancer, and colorectal cancer. The results of these trials have been mixed, with some showing promising results and others showing limited efficacy.

Eigenschaften

Produktname

2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

Molekularformel

C21H17ClN2O2

Molekulargewicht

364.8 g/mol

IUPAC-Name

2-chloro-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22/h2-14H,1H3,(H,23,25)

InChI-Schlüssel

QZRKEWLSWLXOKO-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.